molecular formula C20H17N5O4 B14926650 6-(1,3-benzodioxol-5-yl)-N-(1-ethyl-1H-pyrazol-4-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1,3-benzodioxol-5-yl)-N-(1-ethyl-1H-pyrazol-4-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14926650
M. Wt: 391.4 g/mol
InChI Key: QJVKSONJJHDMIB-UHFFFAOYSA-N
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Description

6-(1,3-Benzodioxol-5-yl)-N~4~-(1-ethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-benzodioxol-5-yl)-N~4~-(1-ethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chloromethylation agents, nitriles, and reducing agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzodioxol-5-yl)-N~4~-(1-ethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(1,3-Benzodioxol-5-yl)-N~4~-(1-ethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,3-benzodioxol-5-yl)-N~4~-(1-ethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The compound may bind to enzymes or receptors, altering their activity and resulting in downstream effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
  • N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide

Uniqueness

6-(1,3-Benzodioxol-5-yl)-N~4~-(1-ethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of benzodioxole, pyrazole, and isoxazolo[5,4-b]pyridine moieties. This structural complexity provides it with distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C20H17N5O4

Molecular Weight

391.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-N-(1-ethylpyrazol-4-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H17N5O4/c1-3-25-9-13(8-21-25)22-19(26)14-7-15(23-20-18(14)11(2)24-29-20)12-4-5-16-17(6-12)28-10-27-16/h4-9H,3,10H2,1-2H3,(H,22,26)

InChI Key

QJVKSONJJHDMIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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